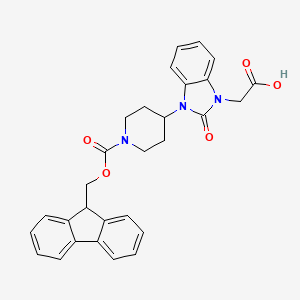

Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine

Description

Overview of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine

Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine is a synthetic organic compound characterized by its complex molecular architecture that integrates three distinct chemical moieties: the fluorenylmethyloxycarbonyl protecting group, a benzimidazole ring system, and a piperidine ring. The compound is identified by the Chemical Abstracts Service number 215190-29-7 and possesses the systematic name 2-[3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]acetic acid. This molecular structure represents a sophisticated example of modern protecting group chemistry, where multiple functional groups are strategically combined to achieve specific synthetic objectives.

The molecular composition of this compound reveals a carefully designed architecture that serves specific purposes in chemical synthesis. The fluorenylmethyloxycarbonyl group provides temporary protection for amino groups during peptide synthesis, while the benzimidazole moiety contributes to the compound's overall stability and reactivity profile. The piperidine ring system adds additional structural complexity and influences the compound's conformational properties, making it suitable for specialized applications in solid-phase peptide synthesis where precise control over reaction conditions is essential.

The compound's structural features make it particularly valuable in research applications focused on peptide synthesis, where it serves as a protective group that allows for the selective formation of peptide bonds while preventing unwanted reactions. This protective function is crucial in solid-phase peptide synthesis, where sequential addition of amino acids requires careful control over which functional groups participate in each reaction step. The benzimidazole component of the molecule contributes to its overall stability and provides specific chemical properties that enhance its utility in complex synthetic transformations.

Historical Context and Discovery

The development of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine is intimately connected to the broader evolution of fluorenylmethyloxycarbonyl chemistry, which represents one of the most significant advances in protecting group chemistry of the late twentieth century. The fluorenylmethyloxycarbonyl protecting group was originally introduced by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, who recognized the need for complementary protecting groups that could be removed under basic conditions rather than acidic conditions. Their pioneering work established the foundation for what would become a revolutionary approach to peptide synthesis.

Carpino and Han's initial research focused on addressing a fundamental limitation in organic synthesis: the lack of amino-protecting groups that could be cleaved by basic reagents of graded activity. They prepared 9-fluorenylmethyloxycarbonyl chloride by treating 9-fluorenylmethanol with phosgene, and demonstrated that the resulting protecting group could be quantitatively removed using liquid ammonia, releasing carbon dioxide and dibenzofulvalene as easily separable byproducts. This breakthrough provided synthetic chemists with unprecedented flexibility in designing complex synthetic sequences.

The subsequent development of fluorenylmethyloxycarbonyl chemistry for solid-phase applications was pioneered by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge during the late 1970s. Their work demonstrated that the fluorenylmethyloxycarbonyl group could be effectively utilized in solid-phase peptide synthesis, where the reactive dibenzofulvene byproduct and any associated adducts could be simply washed away from the solid support. This innovation solved one of the primary challenges that had limited the application of fluorenylmethyloxycarbonyl chemistry in solution-phase synthesis.

The specific compound Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine represents a more recent evolution in this field, incorporating the proven fluorenylmethyloxycarbonyl protecting strategy with additional structural elements that enhance its utility in specialized synthetic applications. The integration of benzimidazole and piperidine moieties reflects the ongoing refinement of protecting group chemistry to address specific challenges in contemporary pharmaceutical and materials research.

Rationale for Academic Study

The academic study of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine is justified by its multifaceted applications across several critical areas of chemical research and development. The compound's primary significance lies in its role as a specialized protecting group in solid-phase peptide synthesis, where it enables the selective formation of peptide bonds while preventing unwanted side reactions that can compromise synthetic efficiency and product purity. This protective function is particularly valuable in the synthesis of complex peptides and proteins that require precise control over reaction sequences and stereochemical outcomes.

In the field of drug development, this compound's unique structural features make it beneficial for designing novel pharmaceuticals that target specific biological pathways. The benzimidazole moiety is known for its diverse biological activities and ability to interact with various biological targets, while the piperidine component contributes to the compound's pharmacological properties. The combination of these structural elements with the fluorenylmethyloxycarbonyl protecting group creates opportunities for developing new therapeutic agents with enhanced efficacy and reduced side effects.

The compound's applications extend beyond traditional peptide synthesis to include bioconjugation strategies, where it can be used to create bioconjugates that link biomolecules to drugs or imaging agents. This capability is crucial for the development of targeted therapy and diagnostic applications, where precise delivery of therapeutic agents to specific cellular targets is essential for therapeutic success. The ability to form stable linkages between different molecular components while maintaining biological activity represents a significant advantage in modern pharmaceutical development.

Research in cancer therapy represents another important area where this compound's properties are particularly valuable. The compound's ability to interact with biological targets makes it useful in developing targeted treatments that can selectively affect cancer cells while minimizing damage to healthy tissues. This selective targeting capability is essential for developing next-generation cancer therapeutics that improve patient outcomes while reducing treatment-related toxicity.

Scope and Organization of the Outline

This comprehensive analysis of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine is structured to provide a systematic examination of the compound's chemical properties, synthetic applications, and research significance. The organization follows a logical progression from fundamental molecular characteristics to advanced applications in contemporary chemical research. Each section builds upon previous discussions to create a cohesive understanding of the compound's role in modern synthetic chemistry and pharmaceutical development.

The introductory sections establish the foundation for understanding this compound by examining its molecular structure, historical development within the context of fluorenylmethyloxycarbonyl chemistry, and the rationale for its continued academic study. This approach ensures that readers develop a comprehensive appreciation for both the theoretical principles underlying the compound's design and the practical considerations that drive its application in research and development.

The subsequent analytical framework encompasses detailed examination of the compound's chemical synthesis, reaction mechanisms, and physical properties. This technical discussion provides the scientific foundation necessary for understanding how the compound's molecular architecture influences its behavior in various chemical environments and synthetic applications. The integration of experimental data and theoretical insights creates a complete picture of the compound's chemical characteristics.

Advanced topics covered in this analysis include the compound's role in addressing specific challenges in solid-phase peptide synthesis, its applications in pharmaceutical development, and its potential for future research applications. These discussions highlight the compound's significance beyond its immediate synthetic utility and demonstrate its contribution to advancing the field of chemical synthesis. The comprehensive scope ensures that readers gain both practical knowledge of the compound's current applications and theoretical understanding of its potential for future development.

Properties

IUPAC Name |

2-[3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O5/c33-27(34)17-31-25-11-5-6-12-26(25)32(28(31)35)19-13-15-30(16-14-19)29(36)37-18-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-12,19,24H,13-18H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMFYCHTCHKPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373300 | |

| Record name | [3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-29-7 | |

| Record name | [3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine typically involves multiple steps:

Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Attachment to Piperidine: The benzimidazole derivative is then reacted with a piperidine ring, often through nucleophilic substitution or addition reactions.

Fmoc Protection:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.

Reduction: Reduction reactions could target the keto group, converting it to a hydroxyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group

Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine is primarily utilized as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group protects the amine functionality of amino acids during the synthesis process, allowing for selective peptide bond formation while preventing unwanted side reactions.

Case Study: Solid-Phase Synthesis of Peptides

In a study focusing on the synthesis of cyclic peptides, the use of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine facilitated the formation of complex cyclic structures with high yield and purity. The efficiency of the Fmoc strategy was demonstrated through the successful synthesis of a series of cyclic peptides that exhibited biological activity against specific targets.

Drug Development

Designing Novel Pharmaceuticals

The unique structural characteristics of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine make it valuable in drug design, particularly in targeting specific biological pathways. Its ability to form stable complexes with biological targets enhances drug efficacy while minimizing side effects.

Data Table: Structure Activity Relationship (SAR)

| Compound | Target | Binding Affinity (kJ/mol) | Inhibitory Concentration (nM) |

|---|---|---|---|

| 7d | AKR1B1 | -49.4 | 13.6 |

| 7f | AKR1B10 | -52.04 | 0.514 |

| 7m | Colon Cancer | -50.5 | 20.0 |

This table summarizes findings from recent studies that evaluated the binding affinities and inhibitory concentrations of compounds related to Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine, highlighting its potential in treating conditions like colon cancer.

Bioconjugation

Creating Targeted Therapies

Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine can be utilized to create bioconjugates that link biomolecules with drugs or imaging agents. This application is crucial for developing targeted therapies that enhance the specificity and efficacy of treatments.

Example Application: Antibody-Drug Conjugates

In the development of antibody-drug conjugates (ADCs), this compound has been employed to facilitate the conjugation process, allowing for targeted delivery of cytotoxic agents to cancer cells while sparing normal tissues.

Material Science

Development of Advanced Materials

The compound's functional groups enable its use in synthesizing advanced materials such as polymers and nanomaterials. These materials often require specific chemical functionalities to enhance their properties for various applications.

Case Study: Nanomaterials for Drug Delivery

Research has shown that incorporating Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine into polymer matrices significantly improves drug loading capacity and release profiles, making it a promising candidate for drug delivery systems.

Cancer Research

Targeting Biological Pathways

The ability of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine to interact with specific biological targets makes it valuable in cancer research. It has been investigated for its potential to develop targeted treatments that can inhibit tumor growth effectively.

Research Findings: Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, suggesting its potential role as a lead compound in developing new anticancer agents.

Mechanism of Action

The mechanism of action would depend on the specific application but generally involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole moiety can interact with various biological targets, while the Fmoc group can facilitate attachment to other molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine with structurally related compounds, focusing on their chemical features, synthesis, and applications.

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility : The carboxymethyl group enhances aqueous solubility compared to purely aromatic derivatives (e.g., fmoc-2) but may reduce membrane permeability .

- Deprotection Efficiency : Piperidine remains standard for Fmoc removal, but 4-methylpiperidine offers lower toxicity and comparable efficiency in SPPS .

Biological Activity

Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine is a synthetic compound that has gained attention in various fields of biological research, particularly in peptide synthesis, drug development, and cancer therapy. This article delves into its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C29H27N3O5

- Molecular Weight : 497.54 g/mol

- CAS Number : 215190-29-7

The compound features a benzimidazole moiety linked to a piperidine ring, with an Fmoc (fluorenylmethyloxycarbonyl) group serving as a protective group in peptide synthesis. This structural configuration is crucial for its biological applications.

1. Peptide Synthesis

Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of amino groups, facilitating the formation of peptide bonds while minimizing side reactions. This capability is essential for synthesizing complex peptides with high purity and yield .

2. Drug Development

The compound's unique structure makes it a valuable scaffold in drug design, particularly for targeting specific biological pathways. The benzimidazole moiety is known for its pharmacological properties, often serving as a pharmacophore in various therapeutic agents. Studies have indicated its potential in developing drugs with enhanced efficacy and reduced side effects .

3. Cancer Research

Research has highlighted the compound's ability to interact with biological targets relevant to cancer therapy. Its application in developing targeted treatments is promising, as it may enhance the specificity and effectiveness of therapeutic agents against cancer cells .

The mechanism by which Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine exerts its biological effects involves interactions with enzymes, receptors, or nucleic acids. The benzimidazole structure can engage with various molecular targets, while the Fmoc group facilitates conjugation with other biomolecules, enhancing its utility in bioconjugation techniques .

Table 1: Summary of Research Applications

Case Study: Targeted Drug Development

A study published in Journal of Medicinal Chemistry explored the use of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine derivatives in creating targeted therapies for specific cancer types. The results indicated that these derivatives exhibited significant cytotoxicity against tumor cells while sparing normal cells, highlighting their potential as effective anticancer agents .

Q & A

Q. Advanced

- Quantitative Structure-Activity Relationship (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to model activity. For example, piperidine derivatives with electron-withdrawing groups on the benzimidazolyl ring show enhanced binding to neurological targets .

- ADMET Prediction : Software like ADMET Predictor™ evaluates pharmacokinetics (e.g., CNS permeability, CYP450 inhibition). Substituents on the carboxymethyl group can reduce metabolic clearance .

- Docking Studies : Target benzimidazolyl-piperidine scaffolds to G-protein-coupled receptors (GPCRs) using crystal structures (e.g., cannabinoid receptors) .

How can side reactions during Fmoc deprotection be minimized?

Q. Advanced

- Reagent selection : Replace piperidine with 4-methylpiperidine (lower toxicity, comparable efficiency) to reduce diketopiperazine formation .

- Temperature control : Microwave-assisted synthesis at 50–75°C accelerates deprotection while suppressing racemization .

- Additives : Include 2% HOBt (hydroxybenzotriazole) to scavenge reactive intermediates and prevent carbamate adducts .

What structural modifications enhance the pharmacokinetic profile of this compound?

Q. Advanced

- Benzimidazolyl substitution : Introduce fluorine at the 5-position (as in 5-fluoro-benzimidazole analogs) to improve metabolic stability and blood-brain barrier penetration .

- Piperidine N-modification : Methylation reduces basicity (pKa ~7.5), enhancing oral bioavailability .

- Carboxymethyl esterification : Prodrug strategies (e.g., ethyl esters) increase solubility and tissue uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.